molecular formula C7H10N2O B095546 2,4-Diamino-6-methylphenol CAS No. 15872-73-8

2,4-Diamino-6-methylphenol

Cat. No. B095546
Key on ui cas rn: 15872-73-8
M. Wt: 138.17 g/mol
InChI Key: WSVFDPKNANXQKM-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

1.00 g (7.20 mmol) 2,4-diamino-6-methyl-phenol, 5.00 mL acetic acid and 15.0 mL (81.8 mmol) triethylorthoacetate were combined and refluxed. The reaction mixture was cooled to RT overnight and evaporated down. The residue was extracted with 0.5 N sodium hydroxide solution and EtOAc and the organic phase was evaporated down. The flask residue was triturated with diethyl ether and the precipitate formed was suction filtered. The mother liquor was evaporated down and the residue was purified by flash chromatography. The product-containing fractions were combined and evaporated down.
Quantity
1 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].[CH2:11](C(CC)(CC)C([O-])([O-])[O-])[CH3:12]>C(O)(=O)C>[CH3:11][C:12]1[O:10][C:3]2[C:4]([CH3:9])=[CH:5][C:6]([NH2:8])=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=CC(=C1)N)C)O
Step Two
Name
triethylorthoacetate
Quantity
15 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
evaporated down
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 0.5 N sodium hydroxide solution and EtOAc
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated down
CUSTOM
Type
CUSTOM
Details
The flask residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The mother liquor was evaporated down
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
CC=1OC2=C(N1)C=C(C=C2C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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